molecular formula C25H29ClN4O4 B11290903 Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11290903
M. Wt: 485.0 g/mol
InChI Key: WGBXOBCBHLSSDC-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrimidine derivatives.
  • Structure: The compound consists of a tetrahydropyrimidine ring with various substituents.

    Importance: Understanding its structure and properties can guide further research.

  • Preparation Methods

      Synthetic Routes: The compound can be synthesized via a multi-step protocol.

      Reaction Conditions: Specific conditions may vary, but the synthesis typically involves a Mannich reaction.

      Industrial Production: While not widely produced industrially, research labs can synthesize it for study.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: These reactions often involve reagents like acids, bases, and oxidizing agents.

      Major Products: Depending on the reaction, products may include derivatives of the tetrahydropyrimidine ring.

  • Scientific Research Applications

      Medicine: Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.

      Chemistry: It serves as a building block for designing new compounds.

      Biology: Investigating its effects on cellular processes and receptors.

      Industry: Limited industrial applications, but its derivatives may find use.

  • Mechanism of Action

      Targets: It likely interacts with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to related compounds.

      Similar Compounds: Other tetrahydropyrimidine derivatives, such as related Mannich bases.

    Remember, this compound’s potential lies in its versatility and diverse applications Researchers continue to explore its properties, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C25H29ClN4O4

    Molecular Weight

    485.0 g/mol

    IUPAC Name

    ethyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

    InChI

    InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)17-4-10-20(33-2)11-5-17)16-29-12-14-30(15-13-29)19-8-6-18(26)7-9-19/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32)

    InChI Key

    WGBXOBCBHLSSDC-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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